Mycomycin

Description

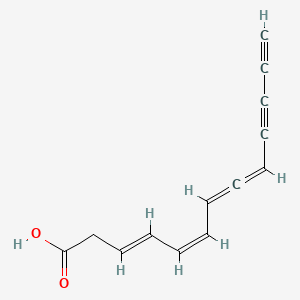

Structure

2D Structure

3D Structure

Properties

CAS No. |

544-51-4 |

|---|---|

Molecular Formula |

C13H10O2 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(3E,5Z)-trideca-3,5,7,8-tetraen-10,12-diynoic acid |

InChI |

InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1,5,7-11H,12H2,(H,14,15)/b9-8-,11-10+ |

InChI Key |

APNPVBXEWGCCLU-QNRZBPGKSA-N |

Isomeric SMILES |

C#CC#CC=C=C/C=C\C=C\CC(=O)O |

Canonical SMILES |

C#CC#CC=C=CC=CC=CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Mycomycin from Nocardia acidophilus: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characteristics of mycomycin, an antibiotic notable for its activity against Mycobacterium tuberculosis. While originally queried in the context of Streptomyces, it is critical to note that this compound is produced by the actinomycete Nocardia acidophilus. This document will delve into the technical aspects of its fermentation, isolation, and purification, and propose a biosynthetic pathway based on current knowledge of polyketide and polyacetylene synthesis in Actinobacteria.

Introduction to this compound

This compound is a highly unsaturated C13 polyacetylene antibiotic that exhibits significant activity against the tubercle bacillus. Its discovery and structural elucidation were important milestones in natural product chemistry. The producing organism, Nocardia acidophilus, belongs to the phylum Actinomycetota, which also includes the well-known antibiotic-producing genus Streptomyces. Both genera are gram-positive, filamentous bacteria renowned for their complex secondary metabolism.

Physicochemical Properties of this compound

This compound is a structurally unique and highly unstable molecule. Its key properties are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂ |

| Systematic Name | (3E,5Z)-trideca-3,5,7,8-tetraene-10,12-diynoic acid |

| Molecular Weight | 198.22 g/mol |

| Appearance | Colorless needles |

| Stability | Highly unstable, especially at room temperature and in alkaline conditions. |

| Key Structural Features | Contains conjugated double and triple bonds, including an allene group. |

Fermentation of Nocardia acidophilus for this compound Production

The production of this compound is achieved through the submerged fermentation of Nocardia acidophilus. While specific fermentation data for this compound is scarce in the available literature, a representative protocol can be constructed based on established methods for antibiotic production by Actinomycetes.

Culture Media and Conditions

A typical fermentation process would involve a seed culture followed by a production culture. The composition of a suitable fermentation medium is presented in Table 2.

| Component | Concentration (g/L) |

| Carbon Source | |

| Glucose | 20 |

| Soluble Starch | 10 |

| Nitrogen Source | |

| Soybean Meal | 15 |

| Yeast Extract | 5 |

| Minerals | |

| CaCO₃ | 2 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 0.5 |

| NaCl | 0.5 |

| pH | 7.0-7.2 (adjusted before sterilization) |

Fermentation Parameters:

-

Temperature: 28-30°C

-

Agitation: 200-250 rpm

-

Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)

-

Fermentation Time: 7-10 days

Experimental Protocol: Isolation and Purification of this compound

The following is a detailed, hypothetical protocol for the isolation and purification of this compound from a Nocardia acidophilus fermentation broth. This protocol is based on general methods for the extraction of polyacetylene antibiotics from Actinomycetes.

3.1. Materials and Equipment

-

Fermentation broth of Nocardia acidophilus

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

-

Ethyl acetate

-

n-Butanol

-

Methanol

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

3.2. Step-by-Step Protocol

-

Harvesting and Cell Separation:

-

Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Collect the supernatant, which contains the secreted this compound.

-

-

Solvent Extraction:

-

Adjust the pH of the supernatant to 3.0 with 1N HCl.

-

Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Pool the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C due to the instability of this compound.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with the same non-polar solvent.

-

Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

-

Collect fractions and monitor for antibiotic activity using a bioassay against a susceptible organism (e.g., Bacillus subtilis or a non-pathogenic strain of Mycobacterium).

-

Pool the active fractions and concentrate under reduced pressure.

-

-

Preparative HPLC Purification:

-

Dissolve the partially purified this compound in a suitable solvent (e.g., methanol).

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with a gradient of acetonitrile in water (both containing 0.1% TFA), for example, from 20% to 80% acetonitrile over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain this compound as a solid.

-

Antimicrobial Activity of this compound

This compound is primarily known for its activity against Mycobacterium tuberculosis. The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Determination of Minimum Inhibitory Concentration (MIC)

| Step | Description |

| 1. Inoculum Preparation | A standardized suspension of M. tuberculosis H37Rv is prepared in a suitable broth (e.g., Middlebrook 7H9). |

| 2. Drug Dilution | A serial two-fold dilution of this compound is prepared in the broth in a 96-well microplate. |

| 3. Inoculation | Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. |

| 4. Incubation | The microplate is incubated at 37°C for 7-14 days. |

| 5. Reading the Results | The MIC is determined as the lowest concentration of this compound that shows no visible growth of bacteria. |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is likely to follow a polyketide synthase (PKS) pathway, which is common for the production of polyacetylene compounds in Actinobacteria. A plausible pathway is illustrated below.

Caption: A proposed biosynthetic pathway for this compound via a polyketide synthase.

Conclusion

This compound remains a molecule of interest due to its potent anti-tuberculosis activity and unique chemical structure. This guide provides a foundational understanding for researchers and drug development professionals aiming to work with this antibiotic. It is important to reiterate that the producing organism is Nocardia acidophilus. While specific quantitative data and a confirmed biosynthetic pathway are yet to be fully elucidated, the provided protocols and hypothetical pathway serve as a robust starting point for further investigation and optimization of this compound production. Future work should focus on optimizing fermentation conditions to improve yield, developing more efficient purification strategies, and elucidating the genetic basis of this compound biosynthesis.

The Historical Development of Mycomycin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycomycin, a pioneering antibiotic discovered in the mid-20th century, represents a fascinating chapter in the history of antimicrobial research. Isolated from the soil actinomycete Nocardia acidophilus, this highly unstable molecule, with its unique chemical structure, demonstrated notable activity against Mycobacterium tuberculosis. This technical guide provides an in-depth historical and scientific overview of this compound's development, from its initial discovery to its chemical characterization and proposed mechanisms of action. Due to its extreme instability and the subsequent focus of the pharmaceutical industry on more stable compounds, research into this compound did not progress to the same extent as other antibiotics of its era. Consequently, some of the detailed data, such as extensive Minimum Inhibitory Concentration (MIC) profiles and fully elucidated biosynthetic pathways, are not widely available in contemporary literature. This guide, therefore, consolidates the foundational knowledge from historical publications and supplements it with plausible scientific hypotheses based on this compound's chemical nature.

Discovery and Historical Context

This compound was first reported in 1947 by Johnson and Burdon, who isolated it from a strain of Nocardia acidophilus.[1] This discovery occurred during the "golden age" of antibiotic discovery, a period marked by the systematic screening of soil microorganisms for novel antimicrobial compounds. The initial reports highlighted its potent inhibitory effect against the human tubercle bacillus, Mycobacterium tuberculosis, a major public health threat at the time.[2]

The scientists involved in its early characterization, notably Celmer and Solomons, faced significant challenges due to the compound's extreme thermolability; this compound rapidly loses its biological activity at temperatures above -40°C.[1] Their work, published in the early 1950s, laid the groundwork for understanding its unique chemical structure.[3][4]

Chemical Properties and Structure Elucidation

The determination of this compound's structure was a significant achievement in natural product chemistry. It was identified as an optically active, eightfold unsaturated carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₂ | |

| Molecular Weight | 198.22 g/mol | |

| IUPAC Name | (3E,5Z)-trideca-3,5,7,8-tetraene-10,12-diynoic acid | |

| Appearance | Crystalline needles | |

| Melting Point | 7.5°C (deflagrates) | |

| Optical Rotation | [α]D²⁵ -130° (c = 0.4 in ethanol) | |

| UV Absorption (in ether) | 267 nm (ε 61,000), 281 nm (ε 67,000) | |

| Solubility | Soluble in alcohol, ether, amyl acetate, methylene chloride. Sparingly soluble in water. Forms a water-soluble sodium salt. | |

| Stability | Extremely thermolabile. Requires storage at -40°C or lower to retain activity. |

A key feature of this compound is its unusual rearrangement in aqueous alkaline solutions to form the more stable, but biologically inactive, Isothis compound (3,5-tridecadiene-7,9,11-triynoic acid). This transformation involves an allene to acetylene isomerization.

Antimicrobial Spectrum and Efficacy

Table 2: Illustrative Antimicrobial Spectrum of this compound (MICs in µg/mL)

| Organism | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | Data not available in recent literature |

| Staphylococcus aureus | Data not available in recent literature |

| Escherichia coli | Data not available in recent literature |

| Pseudomonas aeruginosa | Data not available in recent literature |

| Candida albicans | Data not available in recent literature |

| Note: This table is for illustrative purposes. Specific MIC values for this compound are not available in the reviewed contemporary literature. |

Experimental Protocols

The following protocols are based on the descriptions found in the historical literature and general methodologies for natural product chemistry from that era.

Isolation and Purification of this compound

The isolation of this compound from Nocardia acidophilus cultures would have followed a multi-step extraction and purification process, complicated by the molecule's instability.

Methodology:

-

Fermentation: Nocardia acidophilus is cultured in a suitable liquid medium under submerged aerobic conditions.

-

Harvesting: The culture broth is centrifuged to remove the mycelia.

-

Acidification and Extraction: The cell-free supernatant is acidified to a low pH (e.g., 2.0-3.0) to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents. The acidified broth is then extracted with a water-immiscible organic solvent like diethyl ether or amyl acetate. All steps must be conducted at low temperatures.

-

Purification: The organic extract is concentrated under reduced pressure. Further purification is achieved through low-temperature chromatography.

-

Crystallization: Crystalline this compound is obtained by crystallization from a solvent such as methylene chloride at temperatures of -40°C or lower.

Antimicrobial Susceptibility Testing

The anti-mycobacterial activity of this compound would have been determined using a broth or agar dilution method.

Methodology (Agar Dilution for M. tuberculosis):

-

Medium Preparation: A solid growth medium, such as Middlebrook 7H10 or 7H11 agar, is prepared.

-

Drug Incorporation: this compound, dissolved in a suitable solvent, is added to the molten agar at various concentrations to create a series of plates with twofold serial dilutions of the antibiotic. A control plate with no antibiotic is also prepared.

-

Inoculation: The plates are inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).

-

Incubation: The plates are incubated at 37°C for a period of 3-4 weeks.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria on the agar surface.

Proposed Biosynthesis Pathway

The precise biosynthetic pathway of this compound in Nocardia acidophilus has not been fully elucidated. However, based on its structure as a C13 polyacetylene, a plausible pathway can be proposed, likely originating from fatty acid metabolism.

The biosynthesis is hypothesized to begin with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a long-chain fatty acid precursor. A series of desaturase enzymes would then introduce the multiple double and triple bonds characteristic of polyacetylenes. The formation of the unusual allene group is likely catalyzed by a specialized enzyme, an allene synthase. Finally, oxidative chain shortening could lead to the C13 backbone of this compound.

Proposed Mechanism of Action

The specific molecular target of this compound was never definitively identified. However, its chemical structure as a highly unsaturated fatty acid analog suggests a few plausible mechanisms of action.

Membrane Disruption

The long, lipophilic carbon chain of this compound would allow it to intercalate into the lipid-rich cell membrane of bacteria, particularly the mycolic acid layer of Mycobacterium. This insertion could disrupt the membrane's integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Inhibition of Fatty Acid Biosynthesis

This compound's structure mimics that of natural fatty acids. It is plausible that it could act as a competitive inhibitor of key enzymes in the bacterial fatty acid synthesis (FAS-II) pathway. By blocking the production of essential fatty acids, this compound would halt the synthesis of new cell membranes, thereby inhibiting bacterial growth.

Conclusion and Future Perspectives

This compound stands as a testament to the chemical diversity of natural products and the ingenuity of early antibiotic researchers. Its complex structure, featuring a rare allene group, and its potent anti-tubercular activity made it a compound of significant interest. However, its inherent instability proved to be an insurmountable obstacle for its development as a therapeutic agent with the technologies available at the time.

For modern drug development professionals, the story of this compound offers several valuable lessons. It underscores the importance of chemical stability in drug design and highlights the vast, and still largely unexplored, biosynthetic potential of actinomycetes. While this compound itself is unlikely to be revisited as a clinical candidate, its unique structural motifs could inspire the synthesis of more stable analogs. Furthermore, a modern re-investigation of its producing organism, Nocardia acidophilus, using genomic and metabolomic approaches, could lead to the discovery of novel, more stable bioactive compounds. The historical context of this compound serves as a reminder of the rich legacy of antibiotic discovery and the continuing need for innovative approaches to combat infectious diseases.

References

- 1. This compound [drugfuture.com]

- 2. This compound, a new antibiotic produced by a moldlike actinomycete active against the bacilli of human tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound.I.Isolation, Crystallization and Chemical Characterization. | Semantic Scholar [semanticscholar.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

Mycomycin's Tuberculostatic Properties: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycomycin, a naturally occurring polyunsaturated fatty acid, emerged in the mid-20th century as a compound with promising tuberculostatic properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical characteristics and historical context in tuberculosis research. Due to the limited availability of recent and detailed experimental data, this document also presents generalized experimental protocols and conceptual signaling pathways that are relevant to the study of potential anti-tuberculosis agents that may act on the mycobacterial cell envelope. This approach aims to provide a valuable framework for researchers interested in the broader field of tuberculostatic drug discovery, using this compound as a historical case study.

Introduction to this compound

This compound is a straight-chain polyunsaturated fatty acid with the chemical formula C₁₃H₁₀O₂.[3] Its structure is characterized by a tridecanoic acid backbone containing both conjugated double and triple bonds, as well as an allenic group.[3] Early research in the 1940s and 1950s identified this compound as an antibiotic produced by a mold-like actinomycete and demonstrated its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] While historically significant, this compound has not been the subject of extensive recent research, and detailed mechanistic data are scarce in contemporary scientific literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₂ | |

| Molecular Weight | 198.22 g/mol | |

| IUPAC Name | (3E,5Z)-trideca-3,5,7,8-tetraen-10,12-diynoic acid | |

| CAS Number | 544-51-4 | |

| Chemical Class | Fatty Acyls [FA], Unsaturated fatty acids |

Tuberculostatic Activity (Historical Context)

Postulated Mechanism of Action: Disruption of Mycolic Acid Synthesis

While the precise molecular target of this compound in M. tuberculosis has not been elucidated, its chemical structure as a long-chain unsaturated fatty acid suggests a potential role as an inhibitor of mycolic acid biosynthesis. Mycolic acids are very long-chain fatty acids that are signature components of the mycobacterial cell wall, providing a crucial permeability barrier. Inhibition of their synthesis is a validated strategy for several anti-tuberculosis drugs.

A hypothetical signaling pathway illustrating the potential inhibitory effect of this compound on mycolic acid synthesis is depicted below.

Experimental Protocols for Evaluating Tuberculostatic Properties

The following sections outline generalized experimental protocols that can be employed to assess the tuberculostatic activity of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Mycobacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C to mid-log phase.

-

Preparation of Compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microplate containing fresh Middlebrook 7H9 broth.

-

Inoculation: Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5 and dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the microplate at 37°C for 7-14 days.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible growth. Visual inspection or measurement of optical density can be used.

Workflow for Tuberculostatic Drug Discovery

A generalized workflow for the discovery and initial characterization of a novel tuberculostatic agent is presented below.

Conclusion and Future Directions

This compound represents an early discovery in the quest for effective treatments for tuberculosis. While it is not a component of the current anti-tuberculosis therapeutic arsenal, its history underscores the long-standing effort to identify natural products with antimicrobial activity. The lack of recent, in-depth studies on this compound's tuberculostatic properties presents an opportunity for future research. Modern analytical and microbiological techniques could be applied to:

-

Re-evaluate the in vitro and in vivo efficacy of this compound against drug-susceptible and drug-resistant strains of M. tuberculosis.

-

Elucidate its precise mechanism of action and identify its molecular target(s).

-

Investigate its potential for synergistic interactions with existing anti-tuberculosis drugs.

Such studies would not only provide a more complete understanding of this historical antibiotic but could also offer insights into novel strategies for combating tuberculosis.

References

- 1. This compound: a new antibiotic with tuberculostatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic produced by a moldlike actinomycete active against the bacilli of human tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H10O2 | CID 5461007 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Synthesis of a Potent Polyacetylene: A Technical Guide to Mycomycin Biosynthesis in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycomycin, a polyacetylenic fatty acid produced by the actinomycete Nocardia acidophilus, exhibits significant antimicrobial properties. Its unique structure, characterized by a series of conjugated double and triple bonds, presents a fascinating case study in microbial natural product biosynthesis. This technical guide provides an in-depth exploration of the core principles and methodologies relevant to understanding the this compound biosynthetic pathway. While the specific genetic and enzymatic details for this compound remain an area of active research, this document synthesizes current knowledge on polyacetylene and fatty acid biosynthesis in actinomycetes to propose a putative pathway and outline key experimental approaches for its elucidation.

Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the fatty acid synthesis (FAS) pathway, followed by a series of desaturation and acetylenation steps to introduce the characteristic unsaturations.

I. Fatty Acid Scaffolding: The Foundation of this compound

The initial steps likely involve the Type II Fatty Acid Synthase (FAS-II) system, which is prevalent in actinomycetes for the de novo synthesis of fatty acids.[1] This system utilizes a series of discrete, monofunctional enzymes to build the acyl chain.

Key Precursors and Enzymes:

-

Acetyl-CoA: The primary building block for the fatty acid chain.

-

Malonyl-CoA: The extender unit, formed from the carboxylation of Acetyl-CoA by Acetyl-CoA Carboxylase (ACC) .

-

Acyl Carrier Protein (ACP): A central protein that shuttles the growing acyl chain between the various FAS-II enzymes.

-

Ketoacyl Synthases (FabH, FabF): Catalyze the condensation of acyl-ACP with malonyl-ACP.

-

Ketoacyl Reductase (FabG), Dehydratase (FabZ), and Enoyl Reductase (FabI): A series of enzymes that reduce the β-keto group to a saturated carbon-carbon bond in each elongation cycle.

The iterative action of the FAS-II system would generate a long-chain fatty acyl-ACP, the substrate for the subsequent desaturation and acetylenation reactions.

II. The Path to Polyacetylene: Desaturation and Acetylenation

The introduction of double and triple bonds into the fatty acid backbone is the critical phase in this compound biosynthesis. This is likely carried out by a series of specialized desaturases and acetylenases, which are often membrane-bound enzymes.

Hypothesized Enzymatic Steps:

-

Initial Desaturation: A fatty acyl-ACP desaturase introduces the first double bond into the saturated fatty acid chain.

-

Sequential Desaturations and Acetylenations: A cascade of enzymatic reactions involving specialized desaturases and acetylenases would then introduce the remaining double and triple bonds. Isotopic labeling studies on other polyacetylenes suggest that these reactions proceed along the fatty acid chain.[2] The precise order and mechanism of these reactions for this compound are yet to be determined.

The following diagram illustrates a hypothetical workflow for the biosynthesis of this compound, starting from primary metabolism.

Putative this compound Biosynthetic Gene Cluster

In actinomycetes, genes encoding the enzymes for a specific secondary metabolite are typically clustered together in the genome, forming a biosynthetic gene cluster (BGC). A putative this compound BGC in Nocardia acidophilus would be expected to contain the following key genes:

| Putative Gene Category | Encoded Protein/Function |

| Core Synthesis | Genes encoding the FAS-II system components (e.g., fabD, fabH, acpP, fabF). |

| Modification | Genes for multiple desaturases and acetylenases responsible for unsaturation. |

| Regulation | Transcriptional regulators (e.g., LuxR family, TetR family) that control the expression of the BGC. |

| Transport | Efflux pumps or transporters for exporting this compound out of the cell and providing self-resistance. |

The following diagram illustrates a hypothetical organization of a this compound BGC.

Experimental Protocols for Pathway Elucidation

Elucidating the this compound biosynthesis pathway requires a multi-faceted approach combining genomics, molecular biology, and analytical chemistry.

I. Genome Mining and Bioinformatic Analysis

-

Whole-Genome Sequencing: Sequence the genome of Nocardia acidophilus.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. Look for clusters containing genes homologous to fatty acid synthases, desaturases, and acetylenases.

-

Homology Analysis: Compare the predicted protein sequences within the putative BGC to known enzymes from other polyacetylene or fatty acid biosynthetic pathways to infer their functions.

The logical workflow for identifying the this compound BGC is depicted below.

II. Gene Inactivation and Heterologous Expression

-

Gene Knockout: Create targeted knockouts of key genes (e.g., desaturases, acetylenases) within the candidate BGC in Nocardia acidophilus using techniques like CRISPR-Cas9 or homologous recombination.

-

Phenotypic Analysis: Analyze the resulting mutants for the loss of this compound production using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Heterologous Expression: Clone the entire putative BGC into a genetically tractable and well-characterized actinomycete host, such as Streptomyces coelicolor, to confirm its role in this compound production.

III. In Vitro Enzymatic Assays

-

Protein Expression and Purification: Overexpress the putative desaturase and acetylenase enzymes in a suitable host (e.g., E. coli) and purify them.

-

Substrate Feeding: Provide the purified enzymes with potential substrates (e.g., fatty acyl-ACPs of varying lengths and saturation) and necessary cofactors.

-

Product Analysis: Analyze the reaction products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-MS to determine the specific function of each enzyme.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated in response to environmental and physiological cues.

-

Cluster-Situated Regulators: The this compound BGC likely contains one or more regulatory genes that directly control the transcription of the biosynthetic genes.

-

Global Regulators: this compound production may also be influenced by global regulatory networks that respond to factors such as nutrient availability, growth phase, and quorum sensing.

The signaling pathway for the regulation of this compound biosynthesis can be hypothesized as follows:

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound remains to be fully elucidated, the framework presented in this guide provides a robust starting point for future research. The combination of genomics, molecular genetics, and biochemistry will be instrumental in identifying the specific genes and enzymes involved in the synthesis of this potent polyacetylene. A thorough understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the generation of chemical diversity in actinomycetes but also open avenues for the bioengineering of novel and more effective antimicrobial agents. The untapped biosynthetic potential of Nocardia species represents a promising frontier for the discovery of new natural products.[3]

References

- 1. Fatty acid biosynthesis in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Biosynthesis of the Cytotoxic Polyene Terpenomycin in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]

Distinguishing Mycomycin from Mitomycin C: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mycomycin and Mitomycin C are both microbial products with antibiotic properties, yet they represent fundamentally different classes of chemical compounds with distinct structures, mechanisms of action, and biosynthetic origins. This technical guide provides a comprehensive comparison of this compound and Mitomycin C, focusing on their core distinguishing features. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information on their chemical properties, biological activities, and the experimental protocols necessary for their differentiation. All quantitative data are summarized in comparative tables, and key pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

In the vast landscape of natural products, the discovery of antimicrobial agents has been a cornerstone of modern medicine. Among these are this compound, a highly unstable polyacetylene antibiotic, and Mitomycin C, a potent antitumor agent characterized by its aziridine ring. Despite both originating from actinomycetes, their chemical scaffolds and biological targets are profoundly different. A clear understanding of these differences is crucial for their respective applications in research and potential therapeutic development. This guide aims to provide a detailed technical overview to enable researchers to confidently distinguish between these two molecules.

Chemical and Physical Properties

The most fundamental differences between this compound and Mitomycin C lie in their chemical structures, which in turn dictate their physical properties and stability.

This compound is a linear C13 polyunsaturated fatty acid containing a unique combination of conjugated double bonds, triple bonds, and an allene group.[1][2] Its full chemical name is (3E,5Z)-trideca-3,5,7,8-tetraene-10,12-diynoic acid.[1] This highly unsaturated and strained structure renders this compound exceptionally unstable, particularly to heat, light, and alkaline conditions.[2] It is known to be very thermolabile and requires storage at -40°C or lower to retain its biological activity.[2] In the presence of aqueous alkali, this compound undergoes a rearrangement to the more stable, but biologically inactive, isothis compound.

Mitomycin C , in contrast, is a complex mitosane-class antibiotic with a tetracyclic structure containing an aziridine ring, a quinone moiety, and a carbamate group. Its IUPAC name is {11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.0²,⁷.0⁴,⁶]trideca-1(9),11-dien-8-yl}methyl carbamate. This intricate structure is the basis for its potent biological activity. Mitomycin C is a blue-violet crystalline solid and, while sensitive to acidic conditions and light, it is significantly more stable than this compound under standard laboratory conditions.

| Property | This compound | Mitomycin C |

| Molecular Formula | C₁₃H₁₀O₂ | C₁₅H₁₈N₄O₅ |

| Molecular Weight | 198.22 g/mol | 334.33 g/mol |

| Chemical Class | Polyacetylene, Allenic Fatty Acid | Mitosane, Aziridine-containing antibiotic |

| Appearance | Crystalline needles | Blue-violet crystals |

| Key Functional Groups | Carboxylic acid, allene, diyne, conjugated dienes | Quinone, aziridine, carbamate, amine, methoxy |

| Stability | Highly unstable, thermolabile, sensitive to alkali | Relatively stable, sensitive to acid and light |

| Solubility | Soluble in alcohol, ether; sparingly soluble in water | Soluble in water, methanol, acetone |

Mechanism of Action

The biological activities of this compound and Mitomycin C are a direct consequence of their distinct chemical structures, leading to different cellular targets and mechanisms of action.

This compound: A Presumed Membrane Disrupter

Detailed molecular studies on the mechanism of action of this compound are scarce, likely due to its extreme instability. However, based on its structure as a long-chain unsaturated fatty acid, it is hypothesized that its primary mode of action involves the disruption of cell membrane integrity. The lipophilic polyacetylene chain could intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability, loss of essential ions and metabolites, and ultimately cell death. The high degree of unsaturation and the presence of the reactive allene and diyne functionalities may also contribute to its cytotoxicity through the generation of reactive oxygen species or covalent modification of membrane proteins.

Mitomycin C: A Bioreductive DNA Cross-linking Agent

The mechanism of action of Mitomycin C is well-characterized and serves as a paradigm for bioreductive alkylating agents. Mitomycin C itself is a prodrug that requires enzymatic reduction of its quinone moiety to become active. This reduction, which occurs preferentially in the hypoxic environments of solid tumors, triggers a cascade of reactions leading to the formation of a highly reactive electrophile. The activated mitosene can then alkylate DNA, primarily at the N2 position of guanine. As a bifunctional alkylating agent, a single molecule of activated Mitomycin C can react with two guanine bases on opposite strands of the DNA, forming an interstrand cross-link. These cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to apoptosis and cell death.

Caption: Reductive activation and DNA cross-linking by Mitomycin C.

Biosynthesis

The biosynthetic pathways of this compound and Mitomycin C are as distinct as their chemical structures, reflecting their different metabolic origins.

This compound: A Polyketide Pathway

While the specific gene cluster for this compound biosynthesis has not been fully elucidated, its structure strongly suggests its origin from the polyketide pathway. Polyketide synthases (PKSs) iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a long carbon chain. Subsequent modifications by enzymes such as dehydratases, reductases, and isomerases would introduce the characteristic double bonds, and specialized enzymes would be responsible for the formation of the triple bonds and the allene group. The biosynthesis of similar polyacetylene natural products provides a model for the likely pathway to this compound.

Mitomycin C: A Convergent Pathway from Amino Acids and Sugars

The biosynthesis of Mitomycin C is a complex, convergent pathway that has been extensively studied. The core mitosane skeleton is assembled from three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate. AHBA itself is derived from the shikimate pathway. A large gene cluster in Streptomyces lavendulae encodes the enzymes responsible for the intricate series of tailoring reactions, including hydroxylations, methylations, and the formation of the aziridine ring, to yield the final Mitomycin C molecule.

Caption: Convergent biosynthetic pathway of Mitomycin C.

Biological Activity

| Feature | This compound | Mitomycin C |

| Primary Activity | Antibacterial | Antitumor, Antibacterial |

| Spectrum of Activity | Primarily against Gram-positive bacteria and mycobacteria | Broad-spectrum antitumor activity (e.g., gastric, pancreatic, breast cancers); also active against bacteria |

| Potency | High in vitro activity but limited by instability | Potent cytotoxic agent |

| Therapeutic Use | No current clinical use due to instability | Clinically used as a chemotherapeutic agent |

Experimental Protocols for Differentiation

Distinguishing between this compound and Mitomycin C in a laboratory setting can be achieved through a combination of spectroscopic and chromatographic techniques that exploit their different physicochemical properties.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: this compound exhibits characteristic UV absorption maxima in ether at 267 and 281 nm. Mitomycin C in aqueous solution has a distinct absorption spectrum with a maximum around 360 nm, which changes upon reduction. This difference in their UV-Vis spectra provides a rapid method for differentiation.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show strong absorbances corresponding to its carboxylic acid (O-H and C=O stretches), alkyne (C≡C stretch), and allene (C=C=C stretch) functionalities. Mitomycin C's IR spectrum will be dominated by absorbances from its quinone (C=O stretch), amide/carbamate (N-H and C=O stretches), and aziridine groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide unambiguous structural confirmation. This compound's ¹H NMR spectrum will feature signals in the olefinic and acetylenic regions, while Mitomycin C will show characteristic signals for its methoxy group, methyl group, and protons on the tetracyclic ring system.

Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): Due to their significant differences in polarity and structure, this compound and Mitomycin C can be readily separated by HPLC. A reversed-phase C18 column is suitable for this purpose.

-

Mobile Phase: A gradient of acetonitrile and water (with a possible acid modifier like formic acid for Mitomycin C analysis) would be effective.

-

Detection: A photodiode array (PDA) detector can be used to simultaneously monitor the distinct UV-Vis spectra of the eluting compounds, confirming their identity. Given its lower polarity, this compound would be expected to have a longer retention time than the more polar Mitomycin C under typical reversed-phase conditions.

-

Caption: Experimental workflow for HPLC-based differentiation.

Stability Assay

A simple yet effective method to differentiate the two compounds is to assess their stability under alkaline conditions.

-

Dissolve a sample suspected to contain either this compound or Mitomycin C in a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

Monitor the sample over a short period (e.g., 30-60 minutes) at room temperature using HPLC or UV-Vis spectroscopy.

-

This compound will rapidly degrade and/or rearrange to isothis compound, resulting in a significant change in the chromatogram or UV spectrum.

-

Mitomycin C will exhibit much greater stability under these conditions, with minimal degradation observed in the same timeframe.

Conclusion

This compound and Mitomycin C are two distinct natural products with disparate chemical structures, biosynthetic origins, and mechanisms of action. This compound is a highly unstable, linear polyacetylene, likely acting through membrane disruption, while Mitomycin C is a more stable, complex molecule that functions as a bioreductive DNA cross-linking agent. Their differentiation can be reliably achieved through a combination of spectroscopic (UV-Vis, IR, NMR) and chromatographic (HPLC) methods, as well as by simple stability tests. This guide provides the foundational technical knowledge for researchers to confidently distinguish and characterize these two important microbial metabolites.

References

An In-depth Technical Guide to Mycomycin Analogues and Their Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research on the topic of "Mycomycin analogues" has revealed a significant scarcity of available data. This compound is a distinct, naturally occurring antibiotic. Conversely, there is a vast body of research on "Mitomycin analogues," which are derivatives of a potent and widely studied anticancer agent. It is highly probable that the intended topic of interest was Mitomycin. This guide will, therefore, begin by clarifying the distinction between these two compounds and will subsequently focus on the extensive research available for Mitomycin analogues to provide a comprehensive and data-rich resource.

Introduction: this compound vs. Mitomycin

This compound and Mitomycin are two fundamentally different classes of natural products with distinct chemical structures and biological activities.

-

This compound is a polyunsaturated fatty acid produced by the fungus Nocardia acidophilus. Its systematic name is 3,5,7,8-tridecatetraene-10,12-diynoic acid[1]. It is known for its antibiotic properties but is highly unstable, which has limited its clinical development and the exploration of its analogues[1].

-

Mitomycin C is a potent antitumor antibiotic isolated from Streptomyces caespitosus[2][3][4]. It belongs to the mitosane family of compounds and functions as a DNA crosslinking agent after reductive activation. Its complex structure, featuring an aziridine ring, a quinone, and a carbamate group, has been the subject of extensive synthetic and medicinal chemistry efforts to generate analogues with improved efficacy and reduced toxicity.

The stark difference in their core scaffolds is illustrated below.

Given the extensive availability of data, this guide will now focus on Mitomycin analogues.

Mitomycin Analogues: Structure, Activity, and Data

Mitomycin C (MMC) is a prodrug that requires enzymatic reduction of its quinone moiety to become an active alkylating agent. This activation leads to the formation of DNA monoadducts and highly cytotoxic interstrand crosslinks (ICLs), primarily at 5'-CpG-3' sequences, which inhibit DNA replication and lead to cell death.

Analogues of Mitomycin C have been synthesized to explore structure-activity relationships (SAR) and improve its therapeutic index. Modifications have been made at several positions of the mitosane core, including the C7, C10, and N1a positions. One of the most studied analogues is 10-Decarbamoylmitomycin C (DMC) , which lacks the carbamate group at the C10 position.

The cytotoxic effects of Mitomycin C and its analogues are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for Mitomycin C and its analogues against various human cancer cell lines.

Table 1: Cytotoxicity of Mitomycin C and its Analogues in Breast Cancer Cell Lines

| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |

|---|---|---|---|---|

| Mitomycin C (MC) | MCF-7 | Proficient | 2.5 | |

| Decarbamoylmitomycin C (DMC) | MCF-7 | Proficient | 2.0 | |

| MC-lexitropsin conjugate | MCF-7 | Proficient | 0.5 | |

| Mitomycin C (MC) | MDA-MB-468 | Mutant | 0.8 | |

| Decarbamoylmitomycin C (DMC) | MDA-MB-468 | Mutant | 0.4 | |

| MC-lexitropsin conjugate | MDA-MB-468 | Mutant | 0.1 | |

| Mitomycin C (MC) | MCF-10A (non-tumorigenic) | Proficient | 5.0 | |

| Decarbamoylmitomycin C (DMC) | MCF-10A (non-tumorigenic) | Proficient | 4.0 |

| MC-lexitropsin conjugate | MCF-10A (non-tumorigenic) | Proficient | 1.0 | |

Table 2: Cytotoxicity of Mitomycin C in Human Colon Carcinoma Cell Lines

| Compound | Cell Line | Resistance Phenotype | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Mitomycin C | HCT116 | Sensitive | 6 | |

| Mitomycin C | HCT116b | Intrinsic Resistance | 10 |

| Mitomycin C | HCT116-44 | Acquired Resistance | 50 | |

Table 3: Pharmacodynamic Data of Mitomycin C in Human Bladder Tumors (2-hour exposure)

| Parameter | Range (µg/mL) | Reference |

|---|---|---|

| IC50 | 0.237 - 14.9 |

| IC90 | 2.76 - 74.5 | |

Experimental Protocols

The evaluation of Mitomycin analogues involves a range of standardized experimental procedures, from chemical synthesis to biological activity assays.

The synthesis of Mitomycin C and its analogues is a complex multi-step process. A common strategy involves the construction of the tetracyclic pyrrolo-indole skeleton, followed by the introduction of the aziridine ring and other functional groups. For example, Mitomycin C can be synthesized from Mitomycin A by treatment with ammonia in methanol. The synthesis of novel analogues often involves modifying known intermediates or the final Mitomycin structure. For instance, the synthesis of DMC involves the removal of the carbamate group from Mitomycin C.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Add serial dilutions of the Mitomycin analogue to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the media and add MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

The primary mechanism of action of Mitomycins is the formation of DNA interstrand crosslinks (ICLs). Several methods can be used to detect and quantify these lesions.

Comet Assay (Single Cell Gel Electrophoresis): A modified comet assay can be used to quantify DNA crosslinking. Cells are treated with the drug, then exposed to a DNA-damaging agent like hydrogen peroxide. The extent of DNA fragmentation is measured by electrophoresis. Crosslinked DNA will be more resistant to fragmentation and will therefore show a smaller "comet tail" compared to control cells.

Alkaline Agarose Gel Electrophoresis: This method can be used to detect ICLs in plasmid DNA. Plasmid DNA is treated with the Mitomycin analogue and then denatured. Non-crosslinked DNA will become single-stranded, while crosslinked DNA will remain double-stranded and migrate differently in an agarose gel, allowing for visualization and quantification of the crosslinking efficiency.

Signaling Pathways Affected by Mitomycin Analogues

Mitomycin C and its analogues exert their cytotoxic effects by not only damaging DNA but also by modulating key cellular signaling pathways involved in cell proliferation, survival, and death.

The RAS/MAPK/ERK pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating processes like cell proliferation and survival. Aberrant activation of this pathway is a hallmark of many cancers.

Recent studies have shown that Mitomycin C and its analogue DMC can modulate this pathway. In MCF-7 breast cancer cells, both MC and DMC treatment led to a downregulation of the MAPK/ERK pathway. Interestingly, the ICLs formed by these drugs were shown to downregulate the expression of RAS proteins, particularly in cells with mutant p53. This suggests that part of the cytotoxic effect of Mitomycins may be mediated through the inhibition of this pro-proliferative signaling cascade.

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. Mitomycin C is a known inducer of apoptosis. Studies have shown that MMC treatment leads to the processing and activation of key apoptosis-mediating proteins called caspases, including caspase-8 and caspase-9, in a caspase-3 independent manner in some cell lines. The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis, which is further supported by the observation that Bcl-2, an anti-apoptotic protein, can block MMC-induced apoptosis.

Furthermore, Mitomycin C can sensitize cancer cells to other apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand) by upregulating the expression of death receptors (DR4 and DR5) on the cell surface. This upregulation was found to be dependent on the activation of the c-Jun N-terminal kinase (JNK) pathway.

Conclusion

While the term "this compound" refers to a specific and relatively understudied antibiotic, the field of "Mitomycin analogues" offers a rich landscape for cancer drug discovery. The biological activity of these compounds is intrinsically linked to their ability to be reductively activated and to form DNA interstrand crosslinks. Structure-activity relationship studies have shown that modifications to the mitosane core can significantly impact cytotoxicity and specificity. The modulation of critical signaling pathways, such as the RAS/MAPK/ERK cascade and the apoptotic machinery, further contributes to their anticancer effects. Future research will likely focus on developing analogues with enhanced tumor-specific activation, reduced systemic toxicity, and the ability to overcome drug resistance mechanisms.

References

- 1. This compound | C13H10O2 | CID 5461007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

The Antitubercular Potential of Mycomycin: A Methodological Framework for Evaluation

A Note to the Reader: Initial research into the antitubercular potential of Mycomycin reveals a significant scarcity of contemporary scientific data. The majority of available literature dates back to the mid-20th century and primarily announces its discovery and basic chemical properties.[1][2][3][4][5] This historical context lacks the in-depth experimental data required to construct a detailed technical guide on this compound's specific mechanism of action, quantitative efficacy, and associated signaling pathways as originally requested.

Therefore, this document has been adapted to provide a comprehensive technical guide on the methodologies used to evaluate the antitubercular potential of a compound , using the inquiry into this compound as a framework. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation strategies, and visualization of workflows and pathways relevant to contemporary antituberculosis drug discovery.

Introduction to Antitubercular Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. The evaluation of a potential new drug, such as the historically identified this compound, follows a rigorous pipeline of in vitro and in vivo testing to determine its efficacy, mechanism of action, and safety profile.

In Vitro Evaluation of Antitubercular Activity

The initial assessment of a compound's potential begins with a series of in vitro assays to determine its direct activity against M. tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

-

Preparation of Mtb Culture: M. tuberculosis H37Rv (a standard laboratory strain) is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

-

Compound Preparation: The test compound (e.g., this compound) is serially diluted in a 96-well microplate to achieve a range of concentrations.

-

Inoculation: The Mtb culture is diluted and added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The microplate is incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is determined as the lowest drug concentration that shows no visible turbidity. Visual inspection can be aided by the use of a redox indicator like resazurin, which changes color in the presence of viable bacteria.

Data Presentation:

MIC values are typically presented in a tabular format for clear comparison with standard antitubercular drugs.

| Compound | M. tuberculosis H37Rv MIC (µg/mL) |

| This compound | Hypothetical Value |

| Isoniazid | 0.025 - 0.05 |

| Rifampicin | 0.05 - 0.1 |

| Ethambutol | 1.0 - 5.0 |

Cytotoxicity Assays

It is crucial to assess whether the compound's activity is specific to mycobacteria or if it exhibits general cytotoxicity to mammalian cells.

Experimental Protocol: MTT Assay on a Mammalian Cell Line (e.g., HepG2)

-

Cell Culture: HepG2 cells are cultured in a 96-well plate to confluency.

-

Compound Exposure: The cells are treated with serial dilutions of the test compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read on a plate reader. The concentration that reduces cell viability by 50% (IC50) is calculated.

Data Presentation:

| Compound | HepG2 IC50 (µM) | Selectivity Index (SI = IC50 / MIC) |

| This compound | Hypothetical Value | Hypothetical Value |

| Isoniazid | > 1000 | > 20000 |

| Rifampicin | > 200 | > 2000 |

A high selectivity index is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.

In Vivo Evaluation in Murine Models of Tuberculosis

Promising compounds from in vitro studies are advanced to in vivo evaluation using animal models, most commonly mice.

Experimental Protocol: Murine Model of Chronic Tuberculosis Infection

-

Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

-

Treatment Initiation: Treatment with the test compound begins 4-6 weeks post-infection, once a chronic infection is established. The compound is administered daily or multiple times a week via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Mice are monitored for weight loss and other signs of illness.

-

Bacterial Load Determination: At specified time points (e.g., after 4 and 8 weeks of treatment), cohorts of mice are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar to enumerate the bacterial load (CFU).

-

Data Analysis: The reduction in bacterial load (log10 CFU) in treated groups is compared to that in an untreated control group.

Data Presentation:

| Treatment Group | Dose | Mean Bacterial Load in Lungs (log10 CFU ± SD) at 4 weeks |

| Untreated Control | - | 6.5 ± 0.3 |

| This compound | Hypothetical Dose | Hypothetical Value |

| Isoniazid | 25 mg/kg | 4.2 ± 0.4 |

| Rifampicin | 10 mg/kg | 4.5 ± 0.3 |

Mechanism of Action and Signaling Pathways

Understanding how a drug kills M. tuberculosis is critical for its development. While the specific mechanism of this compound is unknown, many antitubercular drugs target key cellular processes. A primary target is the synthesis of the unique mycobacterial cell wall, particularly mycolic acids.

Illustrative Signaling Pathway: Inhibition of Mycolic Acid Synthesis by Isoniazid

Isoniazid (INH) is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of INH then inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the elongation of fatty acids that form mycolic acids. This disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial death.

Caption: Inhibition of mycolic acid synthesis by Isoniazid.

Workflow for Evaluating Antitubercular Potential

The overall process for evaluating a potential antitubercular compound can be visualized as a workflow diagram.

Caption: Workflow for preclinical evaluation of antitubercular compounds.

Conclusion

While the historical antibiotic this compound currently lacks the body of evidence needed for a full modern evaluation, the methodological framework outlined in this guide provides a clear pathway for the assessment of any new or revisited compound with potential antitubercular activity. Through rigorous in vitro and in vivo testing, coupled with detailed mechanistic studies, the scientific community can continue to identify and develop the next generation of drugs to combat tuberculosis.

References

- 1. This compound, a new antibiotic produced by a moldlike actinomycete active against the bacilli of human tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a naturally occurring antibiotic produced by the fungus Noca.. [askfilo.com]

- 3. This compound | C13H10O2 | CID 5461007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

Early Research Findings on Mycomycin and a Technical Guide to the Antimicrobial Efficacy of Mitomycin C

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to Mycomycin and Mitomycin C

This compound was first described in 1947 as a new antibiotic produced by an actinomycete, showing promise against the bacilli responsible for human tuberculosis[1]. While this early discovery marked its potential as an antimicrobial agent, the body of publicly accessible research on this compound remains limited.

In contrast, Mitomycin C, another member of the mitomycin family of aziridine-containing natural products, has been the subject of extensive research since its discovery in the late 1950s from the fermentation broth of Streptomyces caespitosus.[2] Initially identified for its antibiotic properties, its potent antitumor activity has led to its primary use as a chemotherapeutic agent.[2] Mitomycin C's mechanism of action, which involves the cross-linking of DNA, is the basis for both its anticancer and antimicrobial effects.[2][3] This guide will delve into the technical details of Mitomycin C's antimicrobial efficacy.

Quantitative Data on Mitomycin C Antimicrobial Efficacy

The antimicrobial activity of Mitomycin C has been evaluated against a range of bacteria, including multidrug-resistant (MDR) strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values from various studies.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | PAO1 | 2 | |

| Escherichia coli | ATCC 25922 | 0.5 | |

| Acinetobacter baumannii | ATCC 17978 | 16 | |

| Klebsiella pneumoniae | Imipenem-resistant isolate | Not specified, but used in synergy studies | |

| Klebsiella pneumoniae | Persister isolate | Not specified, but used in synergy studies | |

| Staphylococcus aureus | - | 4-fold increase in MIC after 42 days of adaptive evolution |

Table 1: Minimum Inhibitory Concentrations (MICs) of Mitomycin C Against Various Bacterial Strains

The efficacy of Mitomycin C can be significantly enhanced when used in combination with other agents, particularly against MDR bacteria.

| Bacterial Species | Strain | Combination Agent | Fold Reduction in Mitomycin C MIC | Reference |

| Pseudomonas aeruginosa | PAO200 (efflux-deficient) | - | 32 | |

| Pseudomonas aeruginosa | PAO750 (efflux-deficient) | - | 64 | |

| Pseudomonas aeruginosa | PA260-97103 (MDR) | TOB-CIP (4 µg/mL) | 128 | |

| Staphylococcus aureus | - | Rifampicin | Suppressed development of rifampicin resistance |

Table 2: Synergistic Activity and Potentiation of Mitomycin C

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

-

Preparation of Mitomycin C Dilutions:

-

Prepare a stock solution of Mitomycin C in a suitable solvent.

-

In a 96-well microtiter plate, add an appropriate volume of Muller-Hinton Broth (MHB) to each well.

-

Perform serial two-fold dilutions of the Mitomycin C stock solution across the wells.

-

-

Inoculum Preparation:

-

From a fresh bacterial culture, suspend colonies in a sterile saline solution.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of Mitomycin C that inhibits visible bacterial growth.

-

Prophage Induction Using Mitomycin C

Mitomycin C is a potent inducer of prophages (latent viruses within bacterial genomes) due to its DNA-damaging properties.

-

Bacterial Culture Preparation:

-

Grow the lysogenic bacterial strain in an appropriate broth medium (e.g., LB broth) to the early-to-mid logarithmic phase (OD600 of approximately 0.2-0.4).

-

-

Induction:

-

Add Mitomycin C to the bacterial culture at a final concentration typically ranging from 0.1 to 1.0 µg/mL.

-

Incubate the culture with shaking at 37°C for a period of 2-4 hours.

-

-

Phage Lysate Preparation:

-

Following incubation, centrifuge the culture to pellet the bacterial cells.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria. The resulting filtrate is the phage lysate.

-

-

Verification of Induction:

-

The presence of induced phages in the lysate can be confirmed by plaque assays on a susceptible indicator bacterial strain.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Mitomycin C is the alkylation and cross-linking of DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.

References

The Structural Elucidation of Mycomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycomycin, a naturally occurring antibiotic produced by the actinomycete Nocardia acidophilus, represents a fascinating chapter in the history of natural product chemistry.[1] Its highly unsaturated and unstable nature presented a significant challenge to chemists of the mid-20th century. This technical guide provides an in-depth analysis of the structural elucidation of this compound and its derivatives, detailing the key experiments, physicochemical properties, and biosynthetic insights that have been pivotal in understanding this unique molecule.

Initial Characterization and Physicochemical Properties

This compound was first isolated as a crystalline substance with the molecular formula C₁₃H₁₀O₂.[2] Early studies revealed it to be a highly unstable, optically active compound that readily undergoes rearrangement, particularly in the presence of alkali.[2] Its instability necessitated storage at very low temperatures (-40°C or lower) to maintain its biological activity.[3]

A key characteristic of this compound is its alkali-catalyzed isomerization to a more stable compound, Isothis compound.[4] This rearrangement involves a complex transformation of its unsaturated functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₂ | |

| Molecular Weight | 198.22 g/mol | |

| Appearance | Crystalline needles | |

| Melting Point | Decomposes | |

| Optical Activity | Optically active | |

| Stability | Highly unstable, especially at room temperature and in alkali |

Structural Elucidation: A Multifaceted Approach

The determination of this compound's intricate structure required a combination of classical chemical degradation methods and emerging spectroscopic techniques of the era.

Elemental Analysis and Molecular Formula

Initial elemental analysis established the empirical formula of this compound, which, combined with molecular weight determination, led to the molecular formula C₁₃H₁₀O₂.

Functional Group Analysis

Key chemical tests and spectroscopic methods provided evidence for the presence of several crucial functional groups:

-

Carboxylic Acid: The acidic nature of this compound and its ability to form salts indicated the presence of a carboxylic acid group.

-

Unsaturation: The high degree of unsaturation was evident from its molecular formula and its reactivity towards hydrogenation.

-

Allene: The presence of a rare allenic functional group (C=C=C) was a key finding and a source of its chirality.

-

Diacetylene: Two conjugated triple bonds (a diacetylene) were identified.

-

Conjugated Diene: A conjugated system of two double bonds was also determined to be part of the structure.

Spectroscopic Analysis

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Inferred Structural Features | Reference |

| Infrared (IR) Spectroscopy | Characteristic absorptions for C=O (carboxylic acid), C=C=C (allene), C≡C (alkyne), and C=C (alkene) stretching. | Presence of carboxylic acid, allene, alkyne, and alkene functionalities. | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Strong absorption in the UV region. | Indicated a highly conjugated system of double and triple bonds. |

Note: Specific peak values from the original literature are not consistently available in modern searchable formats.

Chemical Degradation and Derivatization

Catalytic Hydrogenation: A crucial experiment in determining the carbon skeleton of this compound was catalytic hydrogenation. The complete saturation of the molecule consumed a specific number of moles of hydrogen, confirming the total number of double and triple bonds. The product of this reaction was identified as tridecanoic acid, establishing a linear thirteen-carbon chain with no branching.

Alkali-Catalyzed Isomerization to Isothis compound: Treatment of this compound with a mild base resulted in its complete conversion to the more stable Isothis compound. The study of Isothis compound's structure provided valuable clues to the original arrangement of the unsaturated bonds in this compound.

The Structure of this compound and Isothis compound

Based on the accumulated evidence, the structure of this compound was determined to be (3E,5Z)-trideca-3,5,7,8-tetraene-10,12-diynoic acid .

The alkali-induced rearrangement to Isothis compound involves the isomerization of the allene and a shift in the positions of the double and triple bonds, resulting in a more stable conjugated system.

This compound Derivatives

Research on specific, named derivatives of this compound is limited in the available literature. However, the broader class of polyacetylene antibiotics has been a subject of interest for the synthesis of analogs with improved stability and biological activity. The general approach to creating derivatives involves modification of the carboxylic acid terminus or alteration of the unsaturated system.

Experimental Protocols

The following are generalized protocols for the key experiments used in the structural elucidation of this compound, based on standard organic chemistry techniques of the time and descriptions from related literature.

Protocol for Catalytic Hydrogenation

Objective: To determine the carbon skeleton of this compound by complete saturation of its unsaturated bonds.

Materials:

-

This compound sample

-

Solvent (e.g., ethanol or ethyl acetate)

-

Catalyst (e.g., Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂))

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent in a hydrogenation flask.

-

A catalytic amount of the chosen hydrogenation catalyst is added to the solution.

-

The flask is connected to the hydrogenation apparatus, and the system is flushed with hydrogen gas to remove any air.

-

The reaction is initiated by stirring the mixture under a positive pressure of hydrogen gas.

-

The uptake of hydrogen is monitored over time. The reaction is considered complete when hydrogen uptake ceases.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed from the filtrate under reduced pressure to yield the hydrogenated product.

-

The product is then purified and characterized (e.g., by melting point, mass spectrometry, and comparison to an authentic sample of tridecanoic acid).

Protocol for Alkali-Catalyzed Isomerization to Isothis compound

Objective: To convert this compound to its more stable isomer, Isothis compound, for structural analysis.

Materials:

-

This compound sample

-

Aqueous solution of a mild base (e.g., sodium bicarbonate or dilute sodium hydroxide)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

This compound is dissolved in an organic solvent.

-

The organic solution is treated with an aqueous solution of the mild base at room temperature.

-

The reaction mixture is stirred for a specified period, during which the isomerization occurs. The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy, observing the shift in the absorption maximum.

-

Once the reaction is complete, the organic layer is separated.

-

The aqueous layer is acidified and extracted with an organic solvent to recover any acidic product.

-

The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.

-

The resulting Isothis compound can then be purified by crystallization or chromatography.

Logical Workflow and Signaling Pathways

Workflow for the Structural Elucidation of this compound

The logical flow of experiments and deductions that led to the determination of this compound's structure can be visualized as follows:

Postulated Signaling Pathway for Polyacetylene Antibiotic Action

The precise mechanism of action for this compound is not extensively detailed in the literature. However, for the broader class of polyacetylene antibiotics, a common mechanism involves the disruption of the bacterial cell membrane, leading to cell death. This can be conceptualized in the following signaling pathway:

Conclusion

The structural elucidation of this compound stands as a testament to the ingenuity of chemists in an era before the widespread availability of high-resolution spectroscopic techniques. The determination of its unique and highly unstable structure, containing a rare allenic moiety in a complex arrangement of double and triple bonds, was a significant achievement. While the development of this compound itself as a therapeutic was hampered by its instability, the study of its structure and reactivity has contributed to the broader understanding of polyacetylene natural products and their potential as leads for the development of novel antibiotics. Further research into the synthesis of stable and potent analogs of this compound and other polyacetylenes may yet yield new weapons in the ongoing battle against infectious diseases.

References

Mycomycin as a Potential Lead Compound: A Technical Guide for Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Ref: A Technical Guide on the Evaluation of Natural Products as Lead Compounds, with a case study on Mycomycin and a detailed analysis of Mitomycin.

Executive Summary